REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][C:22]#[N:23].[K+:19].[K+:20].[OH:1][CH2:2][C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])=[CH2:9].[nH:10]1[n:11][cH:12][cH:13][cH:14]1>>[CH2:2]([C:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])=[CH2:9])[n:10]1[n:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(CO)C(=O)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
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|
Type
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product
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Smiles
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C=C(Cn1cccn1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |